Lipophilicity Differentiation: 4-Butoxyphenyl vs. 4-Chlorophenyl Substitution at the Furazan 4-Position
The target compound's 4-butoxyphenyl substituent provides a calculated logP increase of approximately 1.4–1.8 log units compared to its closest chloro analog, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 866237-93-6). This estimate is derived from the additive contribution of replacing Cl (π = +0.71) with O(CH2)3CH3 (π ≈ +2.1–2.5) on the phenyl ring, consistent with published experimental logP values for furazan benzamide analogs in this series . In the antiplasmodial furazan series, compounds with 3,4-dialkoxyphenyl substituents (calculated logP 2.47–3.81) exhibited experimentally determined passive permeability (PAMPA) that correlated positively with lipophilicity up to an optimum, beyond which cytotoxicity increased . The butoxy chain length positions this compound near the upper end of the drug-like lipophilicity window (Rule of Five compliance: logP < 5) while avoiding the excessive lipophilicity (>5) associated with heptyloxy analogs, which share the same molecular formula (C21H23N3O4) but exhibit logP values of approximately 7.76 and consequently poor aqueous solubility .
| Evidence Dimension | Calculated lipophilicity (estimated logP / ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP ≈ 3.8–4.5 (butoxyphenyl + 4-ethoxybenzamide fragments) |
| Comparator Or Baseline | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 866237-93-6): estimated ClogP ≈ 2.4–2.7; 3-[4-(heptyloxy)phenyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole (C21H23N3O4 isomer): logP = 7.76 |
| Quantified Difference | Target estimated ClogP exceeds chloro analog by ~1.4–1.8 units; is ~3.3–4.0 units lower than the heptyloxy isomer, maintaining drug-like range |
| Conditions | Calculated using additive fragment methods; benchmarked against experimental logP data for structurally related furazan benzamides from the published antiplasmodial series |
Why This Matters
The intermediate lipophilicity of the butoxy chain (vs. chloro or heptyloxy) is expected to balance membrane permeability with aqueous solubility, a critical determinant of both in vitro assay compatibility and in vivo pharmacokinetic behavior during lead optimization.
- [1] Hochegger P, et al. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Int J Mol Sci. 2023;24(19):14480. Table 1 and physicochemical parameter data. doi:10.3390/ijms241914480 View Source
- [2] Hermann T, Hochegger P, et al. 4-Substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. Eur J Med Chem. 2025;300:118150. PAMPA permeability and logP data. doi:10.1016/j.ejmech.2025.118150 View Source
- [3] PrenDB Database. 3-[4-(Heptyloxy)phenyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole entry: logP = 7.76, MW = 381.4. https://prendb.pharmazie.uni-marburg.de/ View Source
